2-Naphthalenecarboxaldehyde, octahydro-8,8-dimethyl-
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Overview
Description
8,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is an organic compound with a unique structure that includes a naphthalene ring system with dimethyl substitution
Preparation Methods
The synthesis of 8,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of catechol with 2,5-dichloro-2,5-dimethylhexane in the presence of aluminum bromide (AlBr3) as a catalyst . This reaction yields 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diol, which can be further oxidized to form the desired aldehyde .
Chemical Reactions Analysis
8,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring positions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various synthetic and biological applications .
Comparison with Similar Compounds
8,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be compared with other similar compounds such as:
5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-dione: This compound has a similar structure but with a dione functional group instead of an aldehyde.
5,6,7,8-tetrahydronaphthalene-2-carbaldehyde: This compound lacks the dimethyl substitution at the 8-position, making it less sterically hindered.
These comparisons highlight the unique reactivity and applications of 8,8-dimethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde.
Properties
CAS No. |
68738-94-3 |
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Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
8,8-dimethyl-6,7-dihydro-5H-naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C13H16O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h5-6,8-9H,3-4,7H2,1-2H3 |
InChI Key |
HJLINOOPKOQYJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=C1C=C(C=C2)C=O)C |
Origin of Product |
United States |
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